[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate
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Overview
Description
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an oxazole ring substituted with a propan-2-yl group and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of 2-amino-2-methyl-1-propanol with acetic anhydride, followed by cyclization to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazolidines .
Scientific Research Applications
[5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetate group can be hydrolyzed to release acetic acid, which may further interact with cellular pathways .
Comparison with Similar Compounds
Oxazole: A simpler structure without the propan-2-yl and acetate groups.
Oxazoline: Similar to oxazole but with a saturated ring.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness: [5-(Propan-2-yl)-1,3-oxazol-2-yl]methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group and acetate ester makes it more versatile in various applications compared to simpler oxazole derivatives .
Properties
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-2-yl)methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6(2)8-4-10-9(13-8)5-12-7(3)11/h4,6H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZMITSYDNRCGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)COC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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